3-(5-Bromo-2-fluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of propanoic acid, featuring a bromine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-2-oxopropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of the oxopropanoic acid moiety. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the phenyl ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the desired reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-fluorophenyl)propionic acid
- (2-Bromo-5-fluorophenyl)acetic acid
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
Uniqueness
3-(5-Bromo-2-fluorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6BrFO3 |
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Molecular Weight |
261.04 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrFO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
KFPUQKHMHMTGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)C(=O)O)F |
Origin of Product |
United States |
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